molecular formula C19H20N2O3 B030108 4-Hydroxyphenylbutazone CAS No. 16860-43-8

4-Hydroxyphenylbutazone

Cat. No. B030108
CAS RN: 16860-43-8
M. Wt: 324.4 g/mol
InChI Key: VTEBWXHYBNAYKI-UHFFFAOYSA-N
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Description

4-Hydroxyphenylbutazone, also known as 4-HPB, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in medical treatment since the early 1950s. It is used to treat rheumatoid arthritis, ankylosing spondylitis, and other inflammatory conditions. 4-HPB is an effective analgesic and antipyretic, and more recently has been used in laboratory experiments to study the effects of inflammation on the body.

Scientific Research Applications

Quantitative Histopathology and Chromosome Polysomy

A trial examined 4-Hydroxyphenyl-retinamide (4-HPR), a compound related to 4-Hydroxyphenylbutazone, for its potential in inhibiting carcinogenesis, as demonstrated in vitro and animal models. The study, conducted on patients with cervical intraepithelial neoplasia, utilized quantitative pathology and chromosome 9 polysomy to understand the biology and quantify clinical histopathologic changes observed. Despite the lack of activity at the tested dosage, the study provided valuable insights into the methodology for assessing the effects of such compounds on cancer cells (Yamal et al., 2004).

Immunoenhancing Effects in Breast Cancer

Research on N-(4-hydroxyphenyl) retinamide (4-HPR), also related to this compound, explored its antineoplastic action mechanism, which remains largely unknown. A study investigating the natural killer (NK) activity in women treated with 4-HPR as part of a phase III trial on chemoprevention of contralateral disease in mastectomized women revealed that 4-HPR treatment significantly augmented NK activity compared to placebo. This suggests a potential immunoenhancing effect of 4-HPR, which may contribute to its antineoplastic properties (Villa et al., 1993).

Metabolic Implications in Diabetes

A multiplatform metabolomics study in an epidemiological setting evaluated the metabolic footprint of diabetes, where concentrations of over 420 unique small molecules were determined in the blood. While the study did not specifically mention this compound, the comprehensive measurement of endogenous metabolites provides a context for understanding the broader implications of metabolic alterations in disease states and the potential role of compounds like this compound in modulating these metabolic pathways (Suhre et al., 2010).

Chemoprevention in Breast Cancer

This compound-related compound, Fenretinide (4-HPR), was studied for its efficacy in the inhibition of breast cancer in rats, demonstrating its potential as a safer and less teratogenic option compared to other retinoids. The ability of 4-HPR to concentrate in breast tissue rather than the liver suggests a targeted approach for chemoprevention in breast cancer, providing a basis for further exploration of related compounds like this compound in similar contexts (Veronesi et al., 1992).

Safety and Hazards

4-Hydroxyphenylbutazone is classified as having acute toxicity, both oral (Category 3) and inhalation (Category 4). It’s also harmful in contact with skin (Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A). It may cause respiratory irritation (Category 3) .

Biochemical Analysis

Biochemical Properties

4-Hydroxyphenylbutazone interacts with prostaglandin H synthase (PHS), a key enzyme involved in the inflammatory response . It acts as an efficient reducing cofactor for the peroxidase activity of PHS . It is an ineffective inhibitor of PHS cyclooxygenase .

Cellular Effects

The cellular effects of this compound are largely tied to its parent compound, Phenylbutazone. Phenylbutazone has been shown to have anti-inflammatory, antipyretic, and analgesic activities . It reduces the production of prostaglandin H and prostacyclin, which are involved in inflammation and pain signaling . As a metabolite, this compound may contribute to these effects.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with PHS. It serves as a reducing cofactor for the peroxidase activity of PHS, which is involved in the synthesis of prostaglandins . This interaction can influence the inflammatory response by modulating the levels of prostaglandins .

Temporal Effects in Laboratory Settings

It is known that Phenylbutazone, the parent compound, has a prolonged anti-inflammatory effect following intravenous or oral administration . It is plausible that this compound may exhibit similar temporal characteristics.

Dosage Effects in Animal Models

Phenylbutazone, the parent compound, has been used in horses to treat inflammation and pain

Metabolic Pathways

This compound is a metabolite of Phenylbutazone, suggesting that it is part of the metabolic pathway of Phenylbutazone

properties

IUPAC Name

4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEBWXHYBNAYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168584
Record name 4-Hydroxyphenylbutazone
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16860-43-8
Record name 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione
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Record name 4-Hydroxyphenylbutazone
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Record name NSC382672
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Record name 4-Hydroxyphenylbutazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYPHENYLBUTAZONE
Source FDA Global Substance Registration System (GSRS)
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Q & A

Q1: How is 4-Hydroxyphenylbutazone formed and what is its relationship to Prostaglandin H Synthase (PHS) activity?

A: this compound is a metabolite of the nonsteroidal anti-inflammatory drug phenylbutazone. Research suggests that it forms via a reaction involving two phenylbutazone peroxyl radicals, which rearrange to alkoxy radicals and subsequently abstract hydrogen atoms []. Interestingly, this compound itself does not inhibit PHS cyclooxygenase, unlike its precursor, phenylbutazone. Phenylbutazone's inhibitory action on PHS cyclooxygenase requires its metabolism by PHS hydroperoxidase, highlighting the importance of this enzymatic pathway in modulating PHS activity [].

Q2: Can you elaborate on the structural characterization of this compound and its identification in analytical settings?

A: this compound is characterized by the presence of a hydroxyl group at the 4-position of the phenyl ring in the phenylbutazone structure []. Spectroscopically, the compound exhibits a distinct IR absorption band at 3370 cm-1, characteristic of the O-H stretch []. In proton NMR, the absence of the 4-H peak and the appearance of a broad singlet around 3.3 ppm, attributed to the 4-OH group, confirms its formation []. HPLC methods have been developed for the specific determination of this compound in phenylbutazone samples [], enabling researchers to analyze its presence and quantify its levels.

Q3: Are there any known alternatives or substitutes for this compound in the context of its formation from phenylbutazone?

A: While the provided research does not directly compare this compound with alternative compounds, it highlights that other hydroperoxides capable of rearranging into peroxyl radicals exhibit potent inhibitory effects on PHS cyclooxygenase []. This suggests the potential existence of other molecules that could interfere with PHS activity through similar mechanisms, warranting further investigation into structural analogs or alternative compounds with comparable reactivity.

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